molecular formula C6H5FO5S B13639348 4-(Fluorosulfonyl)-5-methylfuran-2-carboxylicacid

4-(Fluorosulfonyl)-5-methylfuran-2-carboxylicacid

Cat. No.: B13639348
M. Wt: 208.17 g/mol
InChI Key: BMKYLTMMGLJTLI-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid is a compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their significant applications in organic synthesis, chemical biology, drug discovery, and materials science . This compound is characterized by the presence of a fluorosulfonyl group attached to a furan ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid can be achieved through various methods. One common approach involves the direct fluorosulfonylation of the corresponding furan derivative using fluorosulfonyl radicals . This method is efficient and provides high yields of the desired product. The reaction typically requires the use of fluorosulfonyl chloride (FSO2Cl) as the fluorosulfonylating reagent, which is generated in situ by the reduction of sulfuryl fluoride (SO2F2) under specific conditions .

Industrial Production Methods

Industrial production of 4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid may involve large-scale fluorosulfonylation processes using bench-stable redox-active fluorosulfonyl radical precursors . These methods are designed to be scalable and cost-effective, ensuring the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl fluorides such as:

Uniqueness

4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid is unique due to its furan ring structure, which imparts distinct chemical properties compared to other sulfonyl fluorides. The presence of the furan ring can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in chemical biology and drug discovery .

Properties

Molecular Formula

C6H5FO5S

Molecular Weight

208.17 g/mol

IUPAC Name

4-fluorosulfonyl-5-methylfuran-2-carboxylic acid

InChI

InChI=1S/C6H5FO5S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

BMKYLTMMGLJTLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)F

Origin of Product

United States

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